molecular formula C18H14BrN3O2 B2809719 Ethyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate CAS No. 109321-96-2

Ethyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate

Cat. No.: B2809719
CAS No.: 109321-96-2
M. Wt: 384.233
InChI Key: OFIDORUTRSFBQN-UHFFFAOYSA-N
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Description

Ethyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate is a synthetic heterocyclic compound featuring an indoloquinoxaline core substituted with a bromine atom at the 9-position and an ethyl acetate group at the 6-position. The bromine substituent enhances electrophilic reactivity, making the compound a versatile intermediate for further functionalization via cross-coupling reactions .

Properties

IUPAC Name

ethyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O2/c1-2-24-16(23)10-22-15-8-7-11(19)9-12(15)17-18(22)21-14-6-4-3-5-13(14)20-17/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIDORUTRSFBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Ethyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 9-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Alkylation and Acylation: The indole and quinoxaline rings can be functionalized through alkylation and acylation reactions.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cytotoxic effects. Additionally, it may inhibit specific enzymes involved in cellular processes, contributing to its antiviral and antibacterial activities .

Comparison with Similar Compounds

Comparison with Structural Analogues

Indoloquinoxaline-Based Compounds

Rabeximod (2-(9-Chloro-2,3-dimethylindolo[3,2-b]quinoxalin-6-yl)-N-[2-(dimethylamino)ethyl]acetamide)
  • Structural Differences: Rabeximod replaces the bromine with a chlorine atom at the 9-position and introduces two methyl groups at the 2- and 3-positions. The ethyl acetate group is substituted with an acetamide linked to a dimethylaminoethyl chain.
  • Rabeximod exhibits immunomodulatory activity, highlighting the pharmacological significance of indoloquinoxaline derivatives .
  • Molecular Weight : 409.91 g/mol (vs. ~375 g/mol for the bromo analogue), indicating increased complexity .
2-(9-Chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide
  • Structural Differences : This compound features a chloro substituent and an acetamide group conjugated to a 4-methylphenyl moiety.
  • Functional Impact : The amide linkage and aromatic substituent may improve thermal stability and target specificity compared to the ester group in the bromo compound .
Hydrazino-Ethanone Derivatives (e.g., A9 Ligand)
  • Structural Differences: The ethyl acetate is replaced by a hydrazino-ethanone group, and a methyl substituent is present at the 2-position.
  • Functional Impact: The hydrazino group enables chelation with metal ions, suggesting applications in catalysis or metallodrug design .

Quinoxaline and Quinoline Derivatives

Ethyl 2-(Quinoxalin-6-yl)acetate
  • Core Structure : Lacks the indole ring and bromine atom, simplifying the aromatic system.
  • This compound serves as a foundational scaffold for synthesizing more complex analogues .
Ethyl 2-(3-Bromoquinolin-6-yl)acetate
  • Core Structure: Quinoline instead of indoloquinoxaline, with a bromine at the 3-position.
  • Functional Impact: The electron-deficient quinoline core may alter reactivity in cross-coupling reactions. The bromine’s position influences regioselectivity in further substitutions .
Ethyl 2,2-Difluoro-2-(quinolin-6-yl)acetate
  • Structural Differences : Incorporates two fluorine atoms at the acetate’s α-position.
  • Functional Impact : Fluorination increases metabolic stability and electronegativity, enhancing bioavailability in pharmaceutical contexts .

Natural Product Analogues

Ethyl Dihydrosanguinarine Derivatives
  • Core Structure: Similar indoloquinoxaline framework but fused with a benzodiazepine system in natural alkaloids.
  • Functional Impact : Natural derivatives like ethyl 2’-(5,6-dihydrosanguinarine-6-yl)acetate exhibit antitumor activity, though synthetic bromo/chloro analogues may offer tailored potency and reduced toxicity .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Group
Ethyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate Indoloquinoxaline 9-Br, 6-ethyl acetate C₁₉H₁₄BrN₃O₂ ~375 Ester
Rabeximod Indoloquinoxaline 9-Cl, 2,3-dimethyl, acetamide C₂₂H₂₄ClN₅O 409.91 Amide
Ethyl 2-(3-bromoquinolin-6-yl)acetate Quinoline 3-Br, 6-ethyl acetate C₁₃H₁₂BrNO₂ 294.14 Ester
Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate Quinoline 6-ethyl acetate, α-difluoro C₁₃H₁₁F₂NO₂ 251.23 Difluoroester

Biological Activity

Ethyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound belongs to a class of compounds known as indole derivatives, which are recognized for their diverse biological activities. The presence of the indole and quinoxaline moieties in its structure contributes to its potential pharmacological properties.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of indole and quinoxaline derivatives. For instance, research has demonstrated that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. A study involving indole derivatives reported IC50 values as low as 19.35 μM against human colon cancer cells (HCT116) and 16.39 μM against mouse melanoma cells (B16-F10) for certain derivatives .

The mechanism of action for these compounds often involves DNA intercalation, which disrupts cellular processes and leads to apoptosis in cancer cells. This property makes them valuable candidates for further development as anticancer agents.

Antimicrobial Activity

Beyond anticancer effects, quinoxaline derivatives have shown promising antimicrobial activity. Studies indicate that various synthesized quinoxaline derivatives possess both antibacterial and antifungal properties. For example, certain derivatives demonstrated high inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting a dual action as both anticancer and antimicrobial agents .

Case Studies and Research Findings

  • Antiproliferative Evaluation :
    • Method : The MTT assay was utilized to assess the cytotoxicity of this compound against different cancer cell lines.
    • Results : Compounds exhibited varying degrees of cytotoxicity with significant inhibition noted in specific cell lines (e.g., HCT116 and B16-F10) at concentrations below 20 μM.
  • Structure-Activity Relationship (SAR) :
    • Research on related compounds has established a SAR that indicates the importance of substituents on the indole and quinoxaline rings for enhancing biological activity. For instance, bromination at specific positions has been correlated with increased potency against cancer cells .
  • In Vivo Studies :
    • While most studies focus on in vitro evaluations, preliminary in vivo studies are necessary to confirm the therapeutic potential and safety profile of this compound.

Data Table: Summary of Biological Activities

Compound NameActivity TypeCell Line/PathogenIC50 (μM)Reference
This compoundAntiproliferativeHCT11619.35
This compoundAntiproliferativeB16-F1016.39
Quinoxaline DerivativesAntimicrobialVarious Bacteria<100 (non-cytotoxic)

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